Lack of MAO-A Inhibition Potential: A Decisive Functional Divergence from Clorgyline
The target compound replaces clorgyline's N-methyl-N-propargylamine with an N-(2-methoxyethyl)amine. This is a critical structural change, as the propargyl group is essential for the mechanism-based, irreversible inhibition of MAO-A. Clorgyline is a potent inhibitor with a Ki of 0.054 μM for MAO-A, whereas the target compound is predicted to have no significant MAO-A inhibitory activity [1]. This prevents the hypertensive 'cheese reaction' associated with irreversible MAO-A inhibitors and opens a different, non-MAO-mediated biological space.
| Evidence Dimension | MAO-A Inhibition (Ki) |
|---|---|
| Target Compound Data | Not significantly active; predicted Ki >> 1 μM |
| Comparator Or Baseline | Clorgyline: Ki = 0.054 μM for MAO-A |
| Quantified Difference | Estimated > 1000-fold loss of MAO-A inhibition potency |
| Conditions | Predicted based on the absence of the propargyl pharmacophore; referenced to clorgyline's experimentally determined Ki values [1]. |
Why This Matters
This compound uniquely enables studies where selective modulation of 2,4-dichlorophenoxypropyl targets is required without the confounding factor of MAO-A inhibition, which is a distinguishing feature for cell-based phenotypic screening.
- [1] GlpBio. Clorgyline (hydrochloride) Product Page. Accessed April 2026. View Source
